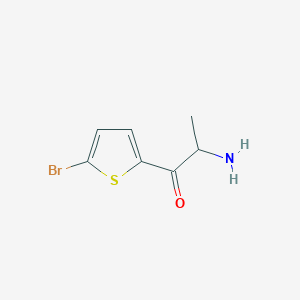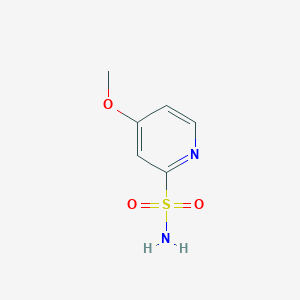
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety through an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological pathways and interactions, particularly those involving pyrrolidine derivatives.
Industry: The compound is employed in the production of specialty chemicals and materials, where its unique properties are advantageous
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-3-yloxy)benzoic acid hydrochloride: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
4-(Morpholin-3-yloxy)benzoic acid hydrochloride: The presence of a morpholine ring introduces additional heteroatoms, potentially altering the compound’s reactivity and interactions.
4-(Pyrrolidin-2-yloxy)benzoic acid hydrochloride: The position of the pyrrolidine ring attachment can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
4-pyrrolidin-3-yloxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-3-9(4-2-8)15-10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |
Clave InChI |
RSZQVXZIHYCBBK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OC2=CC=C(C=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















